2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

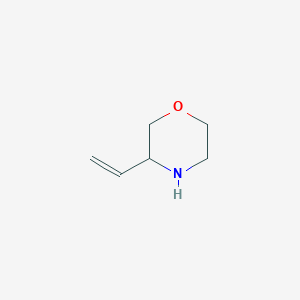

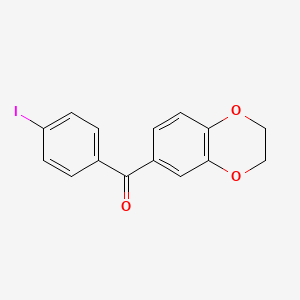

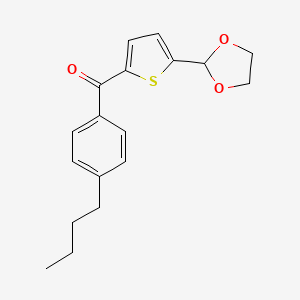

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a chemical compound with the following properties:

- IUPAC Name : (4-butylphenyl) [5-(1,3-dioxolan-2-yl)-2-thienyl]methanone

- Molecular Formula : C18H20O3S

- Molecular Weight : 316.42 g/mol

- CAS Number : 898778-52-4

Molecular Structure Analysis

The molecular structure of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene consists of a thiophene ring fused with a dioxolane moiety and a 4-n-butylbenzoyl group. The arrangement of atoms and bond angles can be visualized using molecular modeling software.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Investigating its reactivity with different reagents and functional groups is essential for understanding its behavior.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting behavior of the compound.

- Solubility : Determine its solubility in various solvents.

- UV-Vis Absorption : Study its absorption spectrum.

- Stability : Assess its stability under different conditions.

Wissenschaftliche Forschungsanwendungen

Biological Activities :

- Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis of novel thiophene-containing compounds often leads to the discovery of new heterocyclic compounds with potential therapeutic applications (Mabkhot et al., 2017).

Electrochemical and Spectroscopic Properties :

- Thiophene derivatives like 4”-nitrobenzoyl (thiophene-3′-yl)-1-ethylate and 3”,5”-dinitrobenzoyl (thiophene-3′-yl)-1-ethylate have been characterized for their electrochemical polymerization and fluorescent properties. These properties make them suitable for applications in optoelectronic devices (Coelho et al., 2015).

Luminescent Properties :

- The luminescent properties of thiophene-based derivatives are of particular interest. For example, stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, when combined with an imidazoline base, form non-covalent complexes exhibiting strong blue or blue–green photoluminescence in solution (Osterod et al., 2001).

Molecular Packing Structure :

- The packing structure of thiophene derivatives, influenced by the position and nature of functional groups and intermolecular forces, has been a subject of research. Understanding these structures aids in the development of more effective materials for various applications (Bettencourt‐Dias et al., 2005).

Optoelectronic Applications :

- Thiophene-based compounds are extensively utilized in optoelectronic applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. Their synthesis and structural characterization are crucial for the advancement of these technologies (Nagaraju et al., 2018).

Polymer Solar Cells :

- The copolymerization of thiophene-based compounds has led to significant improvements in polymer solar cells, demonstrating the importance of these compounds in renewable energy technologies (Qin et al., 2009).

Safety And Hazards

- Consult safety data sheets (SDS) for handling precautions, toxicity, and environmental impact.

- Use appropriate protective equipment when working with this compound.

Zukünftige Richtungen

- Investigate potential applications: e.g., organic electronics, materials science, or pharmaceuticals.

- Explore derivatives or modifications for improved properties.

- Collaborate with interdisciplinary researchers to uncover novel uses.

Remember that this analysis is based on available information, and further research is crucial for a comprehensive understanding of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene. For detailed insights, refer to relevant scientific literature123.

Eigenschaften

IUPAC Name |

(4-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-10-16(22-15)18-20-11-12-21-18/h5-10,18H,2-4,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNGYJXDWSOXJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641951 |

Source

|

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | |

CAS RN |

898778-52-4 |

Source

|

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)